molecular formula C18H24N4O B562514 Granisetron-d3 CAS No. 1224925-64-7

Granisetron-d3

Cat. No. B562514
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-FIBGUPNXSA-N
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Description

Granisetron-d3 is a white solid . It is a deuterium-labeled version of Granisetron , which is a serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy .


Synthesis Analysis

Granisetron-d3 can be synthesized using 2-Methyl-2H-indazole-3-carboxylic acid as a reagent . A study has reported the development and validation of a stability-indicating HPLC method for the determination of Granisetron .


Molecular Structure Analysis

The molecular formula of Granisetron-d3 is C18H21D3N4O . It has a molecular weight of 315.4 . The formal name of Granisetron-d3 is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide .


Chemical Reactions Analysis

Granisetron was found to be relatively unstable under acidic, alkaline, and oxidative conditions in forced degradation studies . The separation of Granisetron and its degradation products was achieved using a Nova-Pak C8 column and acetonitrile-KH2PO4 25 mM (75:25, v/v) as the mobile phase with UV detection at 305 nm .


Physical And Chemical Properties Analysis

Granisetron-d3 is a white solid . It has a density of 1.35 . The melting point is 217-219°C . It is soluble in DMSO and slightly soluble in Methanol .

Scientific Research Applications

  • 5-HT3 Receptor Binding : Granisetron acts by antagonizing the 5-HT3 receptors, which are pentameric serotonin-gated ion channels. This interaction is critical for its effectiveness in controlling nausea and vomiting induced by chemotherapy (Kesters et al., 2012).

  • Antiemetic Efficacy in Chemotherapy : Clinical trials have demonstrated granisetron's efficacy in significantly reducing the incidence of nausea and vomiting for 24 hours following high-dose cisplatin chemotherapy. Its performance is comparable or superior to other antiemetic drugs like metoclopramide (Plosker & Goa, 1991); (Yarker & McTavish, 1994).

  • Pharmaceutical Analysis and Quality Control : Granisetron's stability and quality in pharmaceutical preparations, including its presence in tablets and parenteral forms, are analyzed using methods like first derivative spectrophotometric determination (Hewala, Bedair, & Shousha, 2013).

  • Use in Postoperative Nausea and Vomiting : Granisetron is effective in preventing postoperative nausea and vomiting (PONV) in various surgical settings, including breast surgery and middle ear surgery (Kranke et al., 2000); (Fljjii, Tanaka, & Toyooka, 1997).

  • Nasal and Transdermal Administration : Research explores the efficacy of granisetron through nasal and transdermal administration, offering alternatives for patients where oral or intravenous administration is unsuitable (Woo, 2007); (Howell, Mason, O'Mahony, & Donachie, 2011).

  • Adverse Reactions and Safety Profile : Studies address granisetron's safety profile, including its cardiac safety and rare adverse reactions in specific patient populations, such as children with rhabdomyosarcoma (Lee et al., 2009); (Voog et al., 2000).

  • Clinical Pharmacology : The pharmacokinetics and pharmacodynamics of granisetron have been extensively studied, revealing its distribution, elimination, and biological activity profile (Upward et al., 1990).

  • Cardiac Effects and Chemotherapy : Investigations into granisetron's cardiac effects, especially in patients receiving multiple courses of chemotherapy, have provided insights into its influence on heart function and its safety profile in these contexts (Watanabe et al., 1995).

  • Role in Pediatric Oncology : Granisetron has shown efficacy in pediatric oncology, particularly in managing nausea and vomiting induced by chemotherapy in children (Fujii, Saitoh, Tanaka, & Toyooka, 1998).

  • Innovative Delivery Systems : Development of new delivery systems like mucoadhesive microspheres for nasal delivery aims to improve granisetron's therapeutic efficacy and patient compliance (Pandey et al., 2020).

  • Gastrointestinal Impact : The effects of granisetron on gastrointestinal motility and sensitivity, particularly in the context of chemotherapy, have been examined to understand its broader physiological impacts (Martín-Ruíz et al., 2018).

Future Directions

Granisetron has been shown to be an effective and well-tolerated agent for the treatment of nausea and vomiting in the oncology and surgical settings . It has also been shown to be effective and well tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children . Future research may focus on further exploring its efficacy in different patient populations and its potential for drug-drug interactions .

properties

IUPAC Name

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Granisetron-d3

Citations

For This Compound
3
Citations
Y Zhao, HJ Chen, S Caritis… - Biomedical …, 2016 - Wiley Online Library
… Multiple reaction monitoring (MRM) using the precursor to product ion pairs for quantification of granisetron, granisetron-d3, 7-hydroxy granisetron and 7-hydroxy granisetron-d3 was m/…
M Bergeron, A Bergeron, M Furtado, F Garofolo - Bioanalysis, 2009 - Future Science
… Granisetron/granisetron-D3 (IS) LC–MS/MS conditions employed a turboionspray coupled … Selective reaction monitoring (SRM) transitions for granisetron and granisetron-D3 (IS) were …
Number of citations: 24 www.future-science.com
National Library of Medicine (US)… - 1995 - books.google.com
Gnathostoma B1. 500.294. 700.750. 700.722. 375 a genus of nematodes; infection: coord IM with SPIRURIDA INFECTIONS (IM); for antigens, coord with ANTIGENS, HELMINTH, for …
Number of citations: 6 books.google.com

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